molecular formula C28H19ClN2O4S B11964674 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL CAS No. 74612-36-5

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL

Cat. No.: B11964674
CAS No.: 74612-36-5
M. Wt: 515.0 g/mol
InChI Key: HGQDGYLSFOXAFW-UHFFFAOYSA-N
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Description

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthol group, a phenylazo linkage, and a chlorobenzenesulfonyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride . This intermediate is then reacted with phenol derivatives under specific conditions to form the phenoxy compound. The final step involves the azo coupling reaction with naphthol to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the cleavage of the azo linkage, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy and naphthol derivatives.

Scientific Research Applications

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and azo groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL is unique due to its combination of a naphthol group, phenylazo linkage, and chlorobenzenesulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

74612-36-5

Molecular Formula

C28H19ClN2O4S

Molecular Weight

515.0 g/mol

IUPAC Name

1-[[4-[4-(4-chlorophenyl)sulfonylphenoxy]phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C28H19ClN2O4S/c29-20-6-14-24(15-7-20)36(33,34)25-16-12-23(13-17-25)35-22-10-8-21(9-11-22)30-31-28-26-4-2-1-3-19(26)5-18-27(28)32/h1-18,32H

InChI Key

HGQDGYLSFOXAFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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